molecular formula C14H10F2O2 B6306859 2-(Benzyloxy)-4,5-difluorobenzaldehyde CAS No. 1823269-78-8

2-(Benzyloxy)-4,5-difluorobenzaldehyde

Cat. No. B6306859
CAS RN: 1823269-78-8
M. Wt: 248.22 g/mol
InChI Key: GMJWQZIVEYRKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Benzyloxy)-4,5-difluorobenzaldehyde” is a benzaldehyde derivative . It is an organic building block used in chemical synthesis . The exact properties of this specific compound are not widely documented in the sources available.

Scientific Research Applications

2-(Benzyloxy)-4,5-difluorobenzaldehyde has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays to study the mechanism of action of enzymes such as cytochrome P450 and other monooxygenases. It has also been used to study the biochemical and physiological effects of certain compounds, such as steroids and hormones. In addition, this compound has been used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4,5-difluorobenzaldehyde is not fully understood. However, it is believed to be involved in the oxidation of certain compounds, such as steroids and hormones, by enzymes such as cytochrome P450 and other monooxygenases. This oxidation process is believed to be responsible for the biochemical and physiological effects of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to be involved in the oxidation of certain compounds, such as steroids and hormones, by enzymes such as cytochrome P450 and other monooxygenases. This oxidation process is believed to be responsible for the biochemical and physiological effects of these compounds.

Advantages and Limitations for Lab Experiments

The use of 2-(Benzyloxy)-4,5-difluorobenzaldehyde in laboratory experiments offers several advantages. It is a simple and cost-effective method for producing this compound and can be easily synthesized from readily available starting materials. In addition, this compound has been used in a variety of scientific research applications, including the study of biochemical and physiological effects.
However, there are some limitations to the use of this compound in laboratory experiments. The mechanism of action of this compound is not fully understood, and its biochemical and physiological effects are still being studied. In addition, this compound can be toxic if not handled properly. Therefore, proper safety precautions should be taken when using this compound in laboratory experiments.

Future Directions

The future directions for research involving 2-(Benzyloxy)-4,5-difluorobenzaldehyde include further exploration of its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted on the synthesis of this compound and its potential applications in pharmaceuticals and agrochemicals. Furthermore, further research could be conducted on the toxicity of this compound and the safety measures that should be taken when handling it. Finally, further research could be conducted on the potential uses of this compound in laboratory experiments.

Synthesis Methods

2-(Benzyloxy)-4,5-difluorobenzaldehyde can be synthesized from the reaction of 4-fluorobenzaldehyde and 2-bromobenzyl alcohol in the presence of a base catalyst. This reaction yields the desired compound in high yields and is a simple and cost-effective method for producing this compound.

Safety and Hazards

While specific safety data for “2-(Benzyloxy)-4,5-difluorobenzaldehyde” is not available, related compounds suggest that personal protective equipment should be worn, adequate ventilation ensured, and contact with eyes, skin, or clothing avoided .

properties

IUPAC Name

4,5-difluoro-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-11(8-17)14(7-13(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJWQZIVEYRKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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